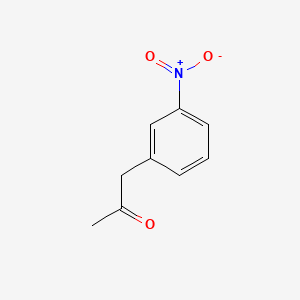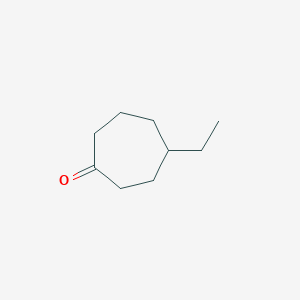
4-エチルシクロヘプタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylcycloheptan-1-one is an organic compound belonging to the family of cycloalkanes It is characterized by a seven-membered ring with an ethyl group attached to the fourth carbon and a ketone functional group at the first carbon
科学的研究の応用
4-Ethylcycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethylcycloheptan-1-one can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods: In an industrial setting, the production of 4-ethylcycloheptan-1-one may involve the catalytic hydrogenation of ethylcycloheptene followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.
Types of Reactions:
Oxidation: 4-Ethylcycloheptan-1-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 4-ethylcycloheptanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cycloheptane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products:
Oxidation: 4-Ethylcycloheptanoic acid.
Reduction: 4-Ethylcycloheptanol.
Substitution: 4-Ethyl-1-chlorocycloheptane.
作用機序
The mechanism of action of 4-ethylcycloheptan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ethyl group can influence the compound’s overall reactivity and stability. The pathways involved often include the formation of intermediates that can further react to produce various products.
類似化合物との比較
Cycloheptanone: Similar in structure but lacks the ethyl group.
4-Methylcycloheptan-1-one: Similar but with a methyl group instead of an ethyl group.
Cyclooctanone: An eight-membered ring ketone, differing in ring size.
Uniqueness: 4-Ethylcycloheptan-1-one is unique due to the presence of the ethyl group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
特性
IUPAC Name |
4-ethylcycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-8-4-3-5-9(10)7-6-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURXRTNJIITRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)
![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)
![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)
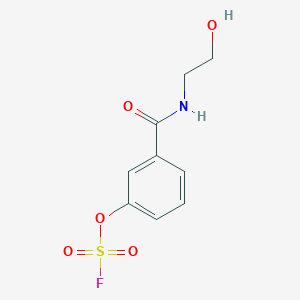
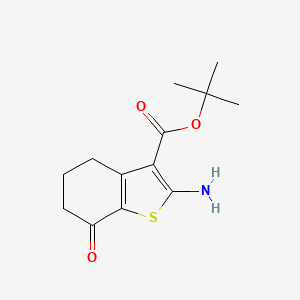
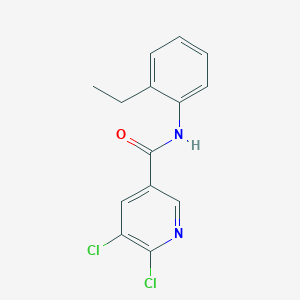
![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)
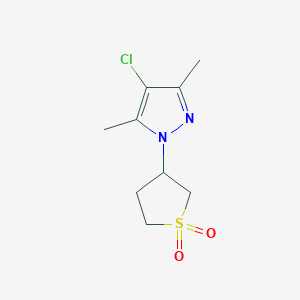
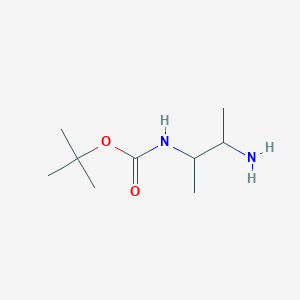
![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)
